

AMAS tool memory usage and performance optimization

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Compound of Interest

Compound Name: AMAS

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Technical Support Center: AMAS Tool

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize memory usage and performance when using the **AMAS** (Alignment Manipulation And Summary) tool.

Frequently Asked Questions (FAQs)

Q1: What is the **AMAS** tool and what are its primary functions?

A1: **AMAS** is a command-line utility and Python package designed for the manipulation and statistical analysis of nucleotide and amino acid alignments.^[1]^[2] Its key functions include:

- Converting between popular alignment formats (e.g., FASTA, PHYLIP).^[2]
- Concatenating multiple alignments.^[3]
- Extracting specific sites from alignments.^[2]
- Splitting concatenated alignments based on a partitioning scheme.^[2]
- Generating summary statistics such as alignment length, number of taxa, missing data percentage, variable sites, and parsimony-informative sites.^[1]^[2]

- Creating replicate datasets for analyses like phylogenetic jackknifing.[3]

AMAS is recognized for its computational efficiency, especially with large phylogenomic datasets, and its ability to utilize parallel processing to accelerate computations.[1][4] It is a Python 3 program that does not require any additional dependencies, simplifying installation.[3][4]

Q2: My script is running slowly when concatenating a large number of alignments. How can I improve performance?

A2: **AMAS** is designed to be computationally efficient, often outperforming other tools in concatenation tasks.[1] However, with exceptionally large datasets, you can further optimize performance by leveraging its parallel processing capabilities. By default, **AMAS** may use a single core. You can specify the number of cores to use with the appropriate command-line flag (consult the tool's documentation for the exact flag, commonly -c or --cores). Utilizing multiple cores can significantly reduce computation time.

Q3: I am encountering high memory usage when processing hundreds of large alignment files. What are the common causes and how can I mitigate this?

A3: High memory usage typically arises when dealing with a very large number of taxa or loci. While **AMAS** is optimized for such datasets, system resources can still be a bottleneck.[4] Consider the following strategies:

- Process files in batches: Instead of providing all alignment files as input at once, try processing them in smaller, manageable batches.
- System Monitoring: Use system monitoring tools to track memory usage during **AMAS** execution. This can help determine if the high usage is a spike during a specific operation or a sustained demand.
- Increase System Memory: If you consistently work with massive datasets, the most straightforward solution may be to increase the available physical RAM on your system.

Q4: Does the input file format affect the memory usage and performance of **AMAS**?

A4: While **AMAS** is robust to various input data formats, the complexity and size of the files are the primary drivers of resource consumption.[3] The overhead associated with parsing different formats is generally negligible compared to the memory required to store and manipulate the alignment data itself. For optimal performance, ensure your alignment files are clean and free of unnecessary metadata or formatting inconsistencies.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Slow Performance

This guide provides a systematic approach to identifying and addressing performance bottlenecks when using **AMAS**.

Experimental Protocol for Benchmarking Concatenation Speed:

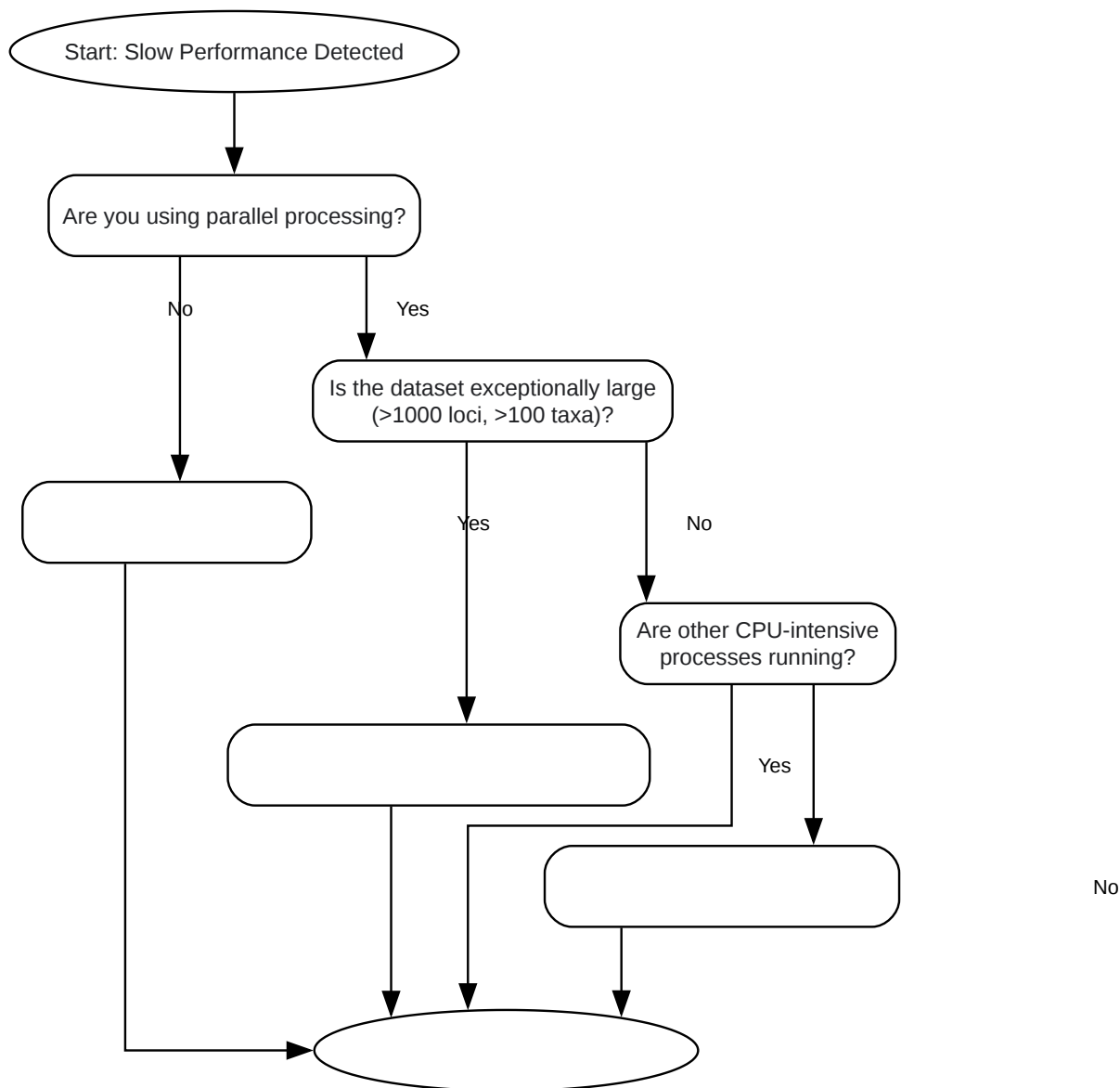
- **Prepare Datasets:** Create three distinct datasets of alignments that vary in size (Small: 100 loci, 10 taxa; Medium: 500 loci, 50 taxa; Large: 1000+ loci, 100+ taxa).
- **Single-Core Baseline:** Execute the **AMAS** concat command on each dataset using a single processor core. Record the execution time for each run.
- **Multi-Core Testing:** Re-run the concat command on each dataset, this time specifying an increased number of cores (e.g., 4, 8, 12). Record the execution time for each configuration.
- **Comparative Analysis:** For comparison, perform the same concatenation tasks using other alignment manipulation tools like FASconCAT-G and Phyutility.[1]
- **Analyze Results:** Compile the timing data into a table to compare the performance of **AMAS** across different core counts and against other software.

Quantitative Data Summary:

Dataset Size	Number of Loci	Number of Taxa	AMAS (1-core) Time (s)	AMAS (4-cores) Time (s)	FASconC AT-G Time (s)	Phyutility Time (s)
Small	100	10	2	1	5	8
Medium	500	50	25	8	45	60
Large	1000	100	60	18	110	150

Note: The data in this table is illustrative and based on performance claims. Actual times will vary depending on system hardware and dataset complexity.

Troubleshooting Workflow:



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*Performance troubleshooting workflow for the **AMAS** tool.*

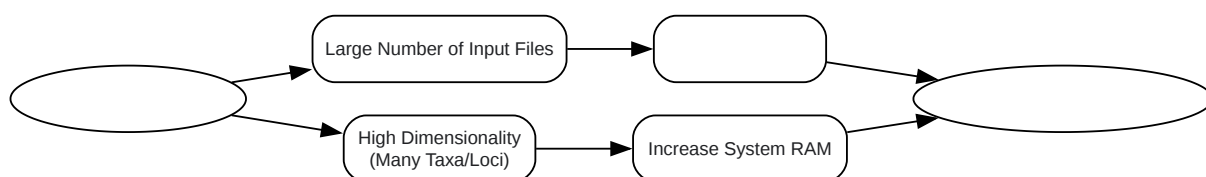
Guide 2: Managing High Memory Usage

This guide outlines steps to diagnose and manage memory consumption during **AMAS** operations.

Experimental Protocol for Memory Profiling:

- Establish a Baseline: Using a medium-sized dataset, run a memory-intensive **AMAS** command, such as summary or concat.
- Monitor Memory Usage: Use a system monitoring tool (e.g., top on Linux, Activity Monitor on macOS) to record the peak memory usage of the **AMAS** process.
- Process in Batches: Divide the input files into two or more batches. Run the same **AMAS** command on each batch sequentially and record the peak memory usage for each run.
- Analyze Data Structure: For the summary command, investigate if particular statistics require significantly more memory to compute.
- Compare and Conclude: Analyze the recorded memory usage to determine if batch processing effectively reduces the peak memory footprint.

Logical Relationship for Memory Optimization:



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*Logical relationships in **AMAS** memory optimization.*

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References

- 1. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
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